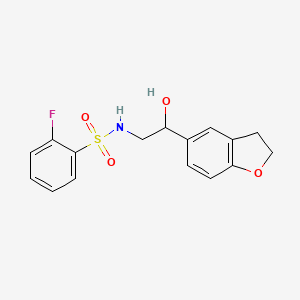![molecular formula C22H24N4O2 B2644022 3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide CAS No. 1326933-49-6](/img/structure/B2644022.png)
3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide” is a biochemical used for proteomics research . It has a molecular formula of C22H24N4O2 .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Mécanisme D'action
Compound X exerts its biological activities through the modulation of various signaling pathways. In cancer cells, it inhibits the PI3K/Akt/mTOR pathway, leading to the inhibition of cell proliferation and induction of apoptosis. In inflammatory cells, it inhibits the NF-κB signaling pathway, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
Compound X has been shown to exhibit potent anticancer and anti-inflammatory activities. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, it inhibits the production of pro-inflammatory cytokines, leading to the attenuation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide X in lab experiments is its potent biological activity. It has been shown to exhibit potent anticancer and anti-inflammatory activities at low concentrations. However, one of the limitations of using this compound X is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide X. One potential direction is the optimization of its synthesis method to improve the yield and purity of the this compound. Another potential direction is the study of its potential applications in other fields, such as neuroscience and immunology. Finally, the development of analogs of this compound X with improved solubility and potency may lead to the development of more effective therapeutics.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide X involves the reaction of 3-phenylcyclohexanone with hydrazine hydrate, followed by the reaction with 4-pyridinecarboxylic acid hydrazide and 1,3-dibromo-2-propanol. The final step involves the reaction of the intermediate product with N-bromosuccinimide and sodium azide. The overall yield of the synthesis is around 50%.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticancer activity, with a mechanism of action that involves the inhibition of cell proliferation and induction of apoptosis. It has also been shown to exhibit anti-inflammatory activity, with a mechanism of action that involves the inhibition of the NF-κB signaling pathway.
Propriétés
IUPAC Name |
3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-19(10-9-17-7-3-1-4-8-17)25-22(13-5-2-6-14-22)21-24-20(26-28-21)18-11-15-23-16-12-18/h1,3-4,7-8,11-12,15-16H,2,5-6,9-10,13-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNZGURCFVHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

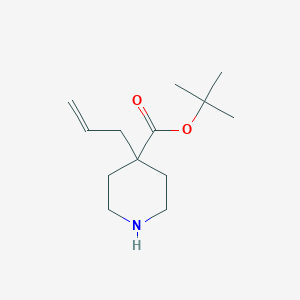
![3-(3-Chlorophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2643941.png)

![N-isopropyl-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2643943.png)
![2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide](/img/structure/B2643945.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)
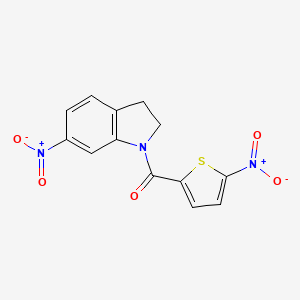
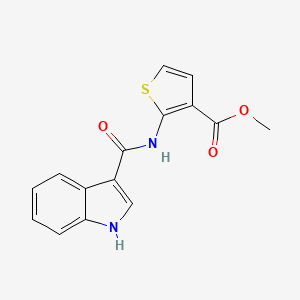
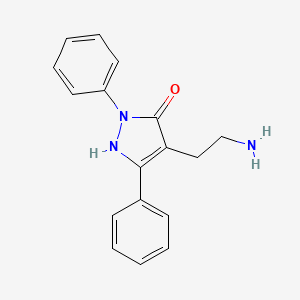
![N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2643956.png)
![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2643957.png)
